Methyl 2-(3-amino-4-chlorophenyl)acetate
Description
Contextualization within Aminophenyl Acetate (B1210297) Derivatives and Analogues
Methyl 2-(3-amino-4-chlorophenyl)acetate belongs to the broader class of aminophenyl acetates. These compounds are defined by the presence of both an amino group and an acetate functional group attached to a phenyl ring. Due to their dual functionality, aminophenyl acetates are recognized as highly versatile starting materials for a wide range of chemical compounds. google.com They serve as important precursors in the synthesis of fine chemicals, pharmaceuticals, and agents for crop protection. google.com
The instability of the phenyl ester group, which can be catalyzed by acids or bases leading to a rearrangement, presents a challenge in the synthesis of these compounds. google.com This has led to the development of specific synthetic processes, such as the hydrogenation of nitrophenyl acetates under high pressure, to produce aminophenyl acetates in high yields. google.com
Analogues such as 4-Aminophenylacetic acid (4-APAA) are well-studied derivatives. 4-APAA is a precursor to drugs used in treating rheumatoid arthritis and also shows potential as a fibrinolysis inhibitor. chemicalbook.com Other related compounds, like the isomeric methyl alpha-amino(2-chlorophenyl) acetate, are also of significant industrial importance. googleapis.comgoogle.com
Historical Perspective of Related Chemical Entities in Drug Discovery
The structural motifs present in aminophenyl acetate derivatives have a long history in the field of drug discovery. The use of amino-substituted phenyl compounds dates back to early antibiotics like chloramphenicol, highlighting the long-standing utility of this chemical arrangement in developing bioactive molecules. nih.gov
Phenylacetic acid derivatives, in general, have been a cornerstone in pharmaceutical development. acs.org For instance, 4-Aminophenylacetic acid has been identified as a precursor for tuberculostatic agents, which are used to inhibit the growth of tuberculosis-causing bacteria. chemicalbook.com
A prominent example of the significance of this chemical class is the synthesis of the blockbuster antiplatelet drug, clopidogrel. A key intermediate in its industrial synthesis is methyl alpha-amino(2-chlorophenyl) acetate, a positional isomer of the title compound. googleapis.comgoogle.compatsnap.com The resolution of this racemic intermediate into its correct stereoisomer is a critical step in producing the final active pharmaceutical ingredient, underscoring the importance of these acetate derivatives in manufacturing major therapeutic agents. googleapis.comgoogle.com
Research Significance and Emerging Applications in Medicinal Chemistry
The primary research significance of this compound lies in its function as a chemical "building block" or "scaffold" in synthetic and medicinal chemistry. sigmaaldrich.combldpharm.comwhiterose.ac.uk The term building block refers to a molecule that can be readily incorporated into a larger, more complex structure. whiterose.ac.uknih.govscispace.com The specific arrangement of the amino, chloro, and ester functional groups on the phenyl ring of this compound provides multiple reaction sites for chemical modification.
This multi-functionality allows chemists to use this compound as a starting point to construct libraries of diverse molecules. nih.gov Strategies like Diversity-Oriented Synthesis (DOS) leverage such versatile starting materials to generate a wide array of structurally different compounds in a limited number of steps. nih.gov These libraries are then screened for biological activity, forming a crucial part of the modern drug discovery process. mdpi.com The development of new compounds with potential therapeutic effects often relies on the availability of such unique and functionalized building blocks. whiterose.ac.uk
Furthermore, the broader class of aminophenylacetic acid derivatives continues to be explored for new applications. Research has shown that derivatives synthesized from 4-aminophenylacetic acid exhibit promising antimicrobial activities, indicating an ongoing interest in this chemical family for developing new therapeutic agents. researchgate.net The strategic design of new derivatives based on these core structures remains an active area of research in the pursuit of novel bioactive compounds. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-amino-4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOZRQUCQQBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620107 | |
| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59833-69-1 | |
| Record name | Methyl (3-amino-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Methyl 2 3 Amino 4 Chlorophenyl Acetate and Its Precursors
Classical and Modern Synthetic Routes
The construction of Methyl 2-(3-amino-4-chlorophenyl)acetate relies on a foundation of well-established and contemporary organic reactions. These include the formation of the methyl phenylacetate (B1230308) backbone, followed by the precise installation of the amino and chloro groups onto the aromatic ring.
Esterification Reactions for Methyl Phenylacetate Backbone Synthesis
The initial step in many synthetic approaches is the creation of the methyl phenylacetate scaffold. A common and classical method for this is the Fischer esterification of phenylacetic acid. vaia.com This acid-catalyzed reaction typically involves heating phenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. vaia.comchemicalbook.com To drive the equilibrium towards the product, excess methanol can be used, or water can be removed as it is formed. vaia.com
Alternative methods for synthesizing methyl phenylacetate include the reaction of benzyl (B1604629) chloride with sodium methylate in the presence of a carbon monoxide atmosphere and a catalyst, which can provide high yields. prepchem.com Another approach involves the use of a Grignard reagent derived from benzyl chloride, which then reacts with a carbonate species. google.com Enzymatic methods have also been explored, utilizing lipases in toluene (B28343) to catalyze the esterification of phenylacetic acid with dialkyl carbonates, offering a greener alternative. chemicalbook.com
Table 1: Comparison of Selected Methyl Phenylacetate Synthesis Methods
| Starting Material(s) | Reagents | Key Conditions | Reported Yield |
| Phenylacetic Acid, Methanol | Sulfuric Acid | Heating | ~80% chemicalbook.com |
| Phenylacetonitrile, Methanol | Sulfuric Acid | 95-100°C | 80% chemicalbook.com |
| Benzyl Chloride, Sodium Methylate | Carbon Monoxide, K[Fe(CO)3NO] | 55°C, 1.7 bars CO | 85% prepchem.com |
| Benzyl Chloride | Magnesium, Methylcarbonate | -10 to 10°C | High google.com |
| Phenylacetic Acid, Dialkyl Carbonate | Lipase (e.g., Novozym 435) | 40°C, Toluene | Not specified chemicalbook.com |
This table provides a summary of different synthetic routes to methyl phenylacetate. The yields are as reported in the cited sources and may vary based on specific reaction conditions.
Amine Functionalization and Halogenation Methodologies
Halogenation of phenylacetate derivatives can be achieved through various methods. Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the selective installation of halogens (Cl, Br, I) onto phenylalanine derivatives, a related class of compounds. nih.gov This approach often utilizes a directing group to achieve regioselectivity. For the synthesis of the target molecule, a related strategy could be envisioned for the chlorination of a pre-functionalized phenylacetate. Another approach involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) dichloride, for the dihalogenation of α-carbonyls, although this is more relevant for modifications at the benzylic position. acs.org
Amine functionalization can be accomplished through the reduction of a nitro group, which is a common precursor to an amino group on an aromatic ring. Nitration of the phenyl ring, followed by reduction, is a classic and widely used method. Alternatively, modern coupling reactions can be employed to directly introduce the amino group.
Advanced Coupling Reactions for Aryl-Aminoacetate Formation
Modern synthetic chemistry offers a variety of powerful coupling reactions for the formation of carbon-nitrogen and carbon-carbon bonds, which are highly relevant to the synthesis of complex molecules like this compound.
Copper-catalyzed Ullmann-type coupling reactions have been shown to be effective for the formation of N-aryl bonds. chimia.chresearchgate.net These reactions can couple aryl halides with amines or amino acids in the presence of a copper catalyst and a suitable ligand, such as L-proline or N,N-dimethylglycine. chimia.chresearchgate.net This methodology could be applied to couple an appropriately substituted aryl halide with an aminoacetate derivative.
Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis. For instance, the α-arylation of esters and protected amino acids using arylboronic acids (Suzuki-Miyaura coupling) provides a direct route to α-aryl amino acids. organic-chemistry.org While this specific example focuses on the formation of a C-C bond at the α-position, related palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are widely used for the formation of C-N bonds and could be a viable strategy.
Furthermore, aryne chemistry offers a unique approach to the formation of ortho-disubstituted aromatic compounds. beilstein-journals.org The addition of a nucleophile to an aryne intermediate, followed by trapping with an electrophile, can lead to highly functionalized aromatic products in a single pot. beilstein-journals.org This could potentially be adapted for the synthesis of the target molecule.
Reaction Mechanisms and Pathways in the Synthesis of this compound
Understanding the mechanisms of the key reactions is crucial for optimizing synthetic routes and predicting potential side products.
Nucleophilic Addition-Elimination Processes
Nucleophilic addition-elimination is a fundamental mechanism in the synthesis of esters and amides. chemistrysteps.comyoutube.comsavemyexams.comchemguide.co.uk In the context of Fischer esterification, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfers and the elimination of a water molecule regenerate the carbonyl group and yield the ester product.
Similarly, the reaction of acyl chlorides with amines proceeds via a nucleophilic addition-elimination mechanism. youtube.comsavemyexams.comchemguide.co.uk The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine. savemyexams.comchemguide.co.uk This forms a tetrahedral intermediate from which a chloride ion is eliminated, resulting in the formation of an amide. youtube.comchemguide.co.uk While not directly involved in the final structure of this compound, this mechanism is central to many related synthetic transformations.
Oxidative Coupling Reactions in Aminophenol Derivatives
Oxidative coupling reactions are particularly relevant when considering the synthesis of related compounds or potential side reactions involving aminophenol derivatives. nih.govescholarship.orgbohrium.comrsc.orgnih.gov For instance, the oxidation of p-aminophenol can lead to the formation of complex dimeric or trimeric structures through the coupling of reactive intermediates. rsc.org The mechanism often involves the formation of a monoimine intermediate, which can then undergo further coupling reactions. rsc.org While not a direct pathway to the target molecule, understanding these processes is important as aminophenol-like structures could be present as intermediates or impurities in certain synthetic routes. The oxidative coupling of o-aminophenols has also been explored for bioconjugation, highlighting the reactivity of this class of compounds under oxidative conditions. escholarship.org
Schiff Base Formation and Subsequent Transformations
The synthesis of α-amino acid esters and their derivatives can strategically employ the formation of Schiff bases (imines) as a key intermediate step. Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. saudijournals.comekb.eg This reaction is reversible and typically involves the azomethine group (-C=N-). saudijournals.comekb.eg
The general synthetic route for Schiff bases involves the reaction of a primary amine with a carbonyl compound, often in a solvent like ethanol (B145695) and sometimes with a catalyst. rsc.orgresearchgate.net The stability and reactivity of the resulting Schiff base are influenced by its structural characteristics, including the nature of the R groups attached to the RHC=N-R' core structure. saudijournals.com These intermediates can then undergo various transformations, such as reduction to form secondary amines or cyclization reactions to build more complex molecular architectures.
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The efficient synthesis of intermediates related to this compound hinges on the careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, catalyst, and reaction duration.
For instance, in the synthesis of a key precursor, methyl (2S)-(2-chlorophenyl) [(2-thien-2-yl ethyl) amino] acetate (B1210297), a condensation reaction is performed. The optimization of this step is crucial for both yield and purity. One process describes the condensation of (+) 2-chloro phenyl glycine (B1666218) methyl ester free base with 2-thienyl para-toluenesulfonate. googleapis.com The reaction is conducted in acetonitrile (B52724) at a temperature of 78-85°C in the presence of potassium bicarbonate, with the reaction proceeding for approximately 40 hours to ensure completion. googleapis.com Another approach utilizes succinonitrile (B93025) as a novel solvent for the nucleophilic substitution reaction, which is reported to shorten reaction times and improve yield and product quality, making it suitable for industrial-scale production. patsnap.com
Post-reaction purification is equally critical. The product is often isolated as a hydrochloride salt and then purified through crystallization. A common method involves using a mixture of solvents, such as toluene and methanol in a 4:1 ratio, to achieve high enantiomeric purity, often exceeding 99.5%. googleapis.com The selection of the solvent system is a key optimization step; for example, using toluene can be advantageous as it forms an azeotrope with ethanol, which can be removed by distillation to drive the reaction to completion. researchgate.net
Table 1: Optimization of Reaction Conditions for Precursor Synthesis
| Parameter | Condition 1 | Condition 2 | Finding/Outcome | Source |
| Solvent | Acetonitrile | Succinonitrile | Use of succinonitrile reported to shorten reaction time and improve yield. patsnap.com | googleapis.compatsnap.com |
| Temperature | 78-85°C | 75°C | Both temperature ranges are effective for the nucleophilic substitution. patsnap.com | googleapis.compatsnap.com |
| Catalyst/Base | Potassium Bicarbonate | Dipotassium Hydrogen Phosphate (B84403) | Both bases facilitate the condensation reaction. | googleapis.compatsnap.com |
| Reaction Time | ~40 hours | Not specified, but noted as "short" | Succinonitrile solvent system leads to shorter reaction times. patsnap.com | googleapis.compatsnap.com |
| Purification Solvent | Toluene-Methanol (4:1) | Not specified | Crystallization from toluene-methanol achieves >99.5% enantiomeric purity. googleapis.com | googleapis.com |
This table is generated based on data for the synthesis of a closely related precursor, methyl (2S)-(2-chlorophenyl) [(2-thien-2-yl ethyl) amino] acetate.
Stereochemical Control and Enantioselective Synthesis Approaches
Controlling the stereochemistry is paramount in the synthesis of chiral molecules like the precursors to this compound, as different enantiomers can have vastly different biological activities. The primary method described for achieving enantiomeric purity is the classical resolution of a racemic mixture.
The racemic starting material, typically methyl alpha-amino (2-chlorophenyl) acetate, is treated with a chiral resolving agent. google.com L-(+)-tartaric acid is frequently used for this purpose. google.comgoogleapis.com The process involves the formation of diastereomeric salts, which have different solubilities and can therefore be separated by fractional crystallization.
The optimization of this resolution is a multi-step process. The racemic ester is dissolved in a solvent system, commonly a mixture of acetone (B3395972) and methanol. google.com The ratio of the ester to the tartaric acid is a critical parameter, with ratios around 1:0.9 to 1:0.95 being cited as optimal for achieving high yields of the desired salt. google.com The temperature and duration of the crystallization process are meticulously controlled. For example, the reaction may be initiated at 20°C, raised to around 30°C for an extended period (e.g., 20 hours), and then cooled again to maximize the crystallization of the target diastereomer. google.com In other described procedures, the resolution is carried out at higher temperatures, such as 50-55°C, with repeated heating and cooling cycles over 45-50 hours to achieve the desired enantiomeric purity. googleapis.com
Once the desired diastereomeric salt (e.g., the (+)-tartrate salt of methyl (+)-alpha amino (2-chlorophenyl)acetate) is isolated, it is treated with a base, such as aqueous ammonia, to liberate the free base of the desired enantiomer, which can then be used in subsequent synthetic steps. googleapis.com The enantiomeric purity at this stage is crucial and is often verified to meet pharmacopeial standards. googleapis.com
Table 2: Enantioselective Resolution of methyl alpha-amino (2-chlorophenyl) acetate
| Parameter | Condition 1 | Condition 2 | Outcome | Source |
| Resolving Agent | L-(+)-Tartaric Acid | L-(+)-Tartaric Acid | Forms diastereomeric salts for separation. | google.comgoogleapis.com |
| Solvent System | Acetone/Methanol | Methanol with later addition of Acetone | Both systems are effective for crystallization. | google.comgoogleapis.com |
| Temperature | 20°C, then raised to 28-32°C | 30-35°C, then cooled to 20-22°C | Controlled temperature profiles are key to selective crystallization. | google.comgoogleapis.com |
| Reaction/Stirring Time | 20 hours | 12 hours | Sufficient time is required for complete salt formation and crystallization. | google.comgoogleapis.com |
| Ester:Tartaric Acid Ratio | 1:0.9 (molar) | Not specified | Optimal ratio leads to yields of 86% and above. google.com | google.com |
| Final Purity | Not specified | >99.5% enantiomeric purity | High purity is achievable through optimized resolution and crystallization. googleapis.com | googleapis.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Schiff base |
| Methyl (2S)-(2-chlorophenyl) [(2-thien-2-yl ethyl) amino] acetate |
| (+) 2-chloro phenyl glycine methyl ester |
| 2-thienyl para-toluenesulfonate |
| Acetonitrile |
| Potassium bicarbonate |
| Toluene |
| Methanol |
| Succinonitrile |
| Dipotassium hydrogen phosphate |
| Methyl alpha-amino (2-chlorophenyl) acetate |
| L-(+)-tartaric acid |
| Acetone |
| Ammonia |
| D-tartaric acid |
Structural Modifications and Derivative Design of Methyl 2 3 Amino 4 Chlorophenyl Acetate
Design Principles for Methyl 2-(3-amino-4-chlorophenyl)acetate Analogues
The fundamental goal in designing analogues of this compound is to overcome pharmaceutical and pharmacological barriers by modifying its chemical structure. nih.govresearchgate.net The prodrug concept is a key principle, where inactive, bioreversible derivatives are created to improve properties like solubility, stability, permeability, and targeted delivery. nih.govresearchgate.net In this approach, a promoiety is attached to the parent drug, which is later cleaved enzymatically or chemically in vivo to release the active molecule. researchgate.net
For this compound, the primary amino group and the ester functional group are prime targets for modification. Design strategies often focus on creating prodrugs that can leverage specific biological mechanisms, such as active transport systems. nih.gov For instance, using amino acids as promoieties can enhance intestinal transport via oligopeptide transporters, a strategy that has proven successful for various parent drugs. nih.gov The large structural diversity of amino acids provides a versatile toolkit for fine-tuning the properties of the resulting conjugate. ijpsjournal.com
Key design principles include:
Masking Polar Groups: The primary amino group in this compound is prone to ionization under physiological conditions, which can limit its ability to cross biological membranes. nih.gov Masking this group, for example through N-acylation, can increase lipophilicity and enhance membrane penetration. nih.gov
Improving Metabolic Stability: The parent molecule may be susceptible to first-pass metabolism. ijpsjournal.com Structural modifications can protect the molecule from rapid enzymatic degradation, thereby increasing its bioavailability. ijpsjournal.com
Enhancing Water Solubility: For certain applications, increasing the aqueous solubility of a drug candidate is crucial. Attaching polar promoieties, such as phosphate (B84403) esters, to functional groups can significantly improve solubility. ijpsjournal.com
Targeted Delivery: Analogues can be designed to be recognized and activated by enzymes that are concentrated in specific tissues or organs, thereby increasing the local concentration of the active drug and reducing systemic exposure. researchgate.net
Synthesis of N-Substituted and Ring-Modified Derivatives
The synthesis of derivatives of this compound involves well-established organic chemistry reactions to achieve N-substitution on the amino group or modifications on the phenyl ring.
N-Substitution: The primary amino group is a versatile handle for introducing a wide variety of substituents. N-acylation is a common method to produce amide derivatives. nih.gov This can be achieved by reacting the amino group with acyl chlorides or anhydrides. Another approach is the formation of carbamates. ijpsjournal.com N-alkylation can also be performed, although it may be more challenging to control. nih.gov For instance, reacting the parent compound with various aldehydes can lead to the formation of N-acylhydrazone derivatives, a privileged structure in medicinal chemistry. researchgate.net
Ring Modification: Modifying the phenyl ring involves electrophilic aromatic substitution reactions. However, the existing substituents (amino, chloro, and acetoxy) direct incoming electrophiles to specific positions, which must be considered during synthetic planning. An alternative to direct modification of the final compound is to start the synthesis from an already modified precursor. For example, a synthetic route could begin with a differently substituted chlorophenyl derivative. The synthesis of related heterocyclic structures, such as substituted pyridines, often involves multi-step processes including condensation, cyclization, and functional group interconversion. google.comresearchgate.net For example, the Hofmann amide degradation reaction can be used to introduce an amino group onto an aromatic ring from a carboxamide precursor. google.com
The following table summarizes potential synthetic strategies for creating derivatives:
| Modification Type | Reaction | Reagents | Potential Derivative | Reference |
| N-Substitution | N-Acylation | Acetyl chloride, Acetic anhydride | Methyl 2-(3-acetamido-4-chlorophenyl)acetate | nih.gov |
| N-Substitution | Carbamate Formation | Alkyl Chloroformate | Methyl 2-(4-chloro-3-((alkoxycarbonyl)amino)phenyl)acetate | ijpsjournal.com |
| N-Substitution | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkylated derivatives | google.com |
| Ring Modification | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group on the phenyl ring | google.com |
| Ring Modification | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromo group on the phenyl ring | google.com |
Rational Design of Prodrugs and Conjugates for Enhanced Pharmacological Profiles
The rational design of prodrugs and conjugates is a sophisticated strategy to optimize the therapeutic potential of a lead compound like this compound. researchgate.net This approach involves creating a temporary chemical linkage between the drug and a promoiety to improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov The success of this strategy is significant, with prodrugs constituting a substantial portion of newly approved small-molecule drugs. researchgate.net
The design process must ensure that the linkage is stable until it reaches the desired biological compartment, where it should cleave efficiently—either chemically or enzymatically—to release the active parent drug. researchgate.net The choice of promoiety is critical and is based on the specific property that needs improvement, such as increasing bioavailability, enhancing site-specific delivery, or decreasing toxicity. nih.govresearchgate.net
Conjugating amino acids to a drug molecule is a highly effective prodrug strategy, particularly for improving transport across biological membranes. nih.govnih.gov The body has specific transporters for amino acids and small peptides, such as PEPT1 and LAT1, which can be exploited to facilitate the absorption of the drug conjugate. nih.govresearchgate.net
Strategies for Conjugation:
Ester Linkages: The carboxylic acid group of an amino acid can be linked to a hydroxyl group on a drug. For this compound, this would require prior modification to introduce a hydroxyl group.
Amide Linkages: The amino group of an amino acid can be coupled with a carboxylic acid on the drug. Conversely, the primary amino group of this compound can be acylated with the carboxyl group of an amino acid, forming an amide bond. ijpsjournal.com This is a common and well-established chemical transformation. ijpsjournal.com
The choice of the amino acid is crucial as its side chain length, branching, and stereochemistry can influence the efficiency of transport. nih.gov For example, studies with other drugs have shown that prodrugs with L-amino acids are often better substrates for transporters like PEPT1. nih.gov
The following table outlines potential amino acid conjugates and the rationale for their design:
| Amino Acid | Linkage Type | Rationale | Target Transporter | Reference |
| L-Valine | Amide | Improves absorption via peptide transporters; successfully used in drugs like Valacyclovir. | PEPT1 | nih.gov |
| L-Leucine | Amide | Branched-chain amino acid may enhance transport and recognition by specific transporters. | LAT1 | researchgate.net |
| L-Phenylalanine | Amide | Aromatic side chain could influence binding affinity and transport characteristics. | LAT1 | researchgate.net |
| Glycine (B1666218) | Amide | Simplest amino acid, provides a baseline for evaluating the effect of larger side chains. | General Peptide Transporters | nih.gov |
Developing ester and amide prodrugs is a cornerstone of medicinal chemistry for modifying the physicochemical properties of drug candidates. ijpsjournal.comnih.gov
Ester Prodrugs: The methyl ester group of this compound is itself a prodrug-like feature, as it is likely hydrolyzed by esterase enzymes in the body to yield the corresponding carboxylic acid. ijpsjournal.com Further development could involve synthesizing different alkyl or aryl esters to modulate the rate of hydrolysis and, consequently, the release profile of the active acid form. For instance, bulkier esters are generally more sterically hindered and may be hydrolyzed more slowly. ijpsjournal.com
Amide Prodrugs: The primary amino group is an ideal site for creating amide prodrugs. nih.gov N-acylation masks the basicity of the amine, which can reduce its potential for rapid metabolism and improve its ability to cross lipid membranes. nih.gov A variety of acyl groups can be used, from simple acetyl groups to more complex moieties. nih.gov Pseudopeptide prodrugs, where an N-acyl group is derived from an amino acid, combine the features of both amide and amino acid prodrug strategies. nih.gov The release of the parent amine from the amide prodrug is typically mediated by amidase enzymes.
The table below details potential ester and amide prodrugs:
| Prodrug Type | Modification | Promoieties | Expected Advantage | Reference |
| Ester Prodrug | Modification of the ester group | Ethyl, Isopropyl, Benzyl (B1604629) | Altered rate of hydrolysis and release of the active carboxylic acid. | ijpsjournal.com |
| Amide Prodrug | N-Acylation of the amino group | Acetyl, Propionyl, Benzoyl | Increased lipophilicity, enhanced membrane permeability, protection from first-pass metabolism. | nih.gov |
| Amide Prodrug | N-Amino-acyl derivative | N-acetyl-L-methionyl | Combines improved permeability with potential for active transport. | nih.gov |
| Carbamate Prodrug | N-Alkoxycarbonylation | Ethoxycarbonyl | Provides an alternative cleavable N-substituted derivative. | ijpsjournal.com |
Structure Activity Relationship Sar Studies of Methyl 2 3 Amino 4 Chlorophenyl Acetate and Its Analogues
Elucidating Key Structural Elements for Biological Efficacy
The fundamental framework of Methyl 2-(3-amino-4-chlorophenyl)acetate consists of a phenylacetate (B1230308) core, which is a recognized pharmacophore in various biologically active compounds. Extensive SAR studies on related structures have identified critical molecular elements essential for high efficacy. researchgate.net The biological activity is not conferred by a single feature but rather by the collective contribution of the aromatic ring, the side chain, and the pattern of substitution.
Research into phenylpiperazine-phenylacetate derivatives has shown that the phenylacetate moiety can serve as a crucial component for achieving high affinity for targets such as the GABA-A receptor, which is associated with hypnotic effects. nih.gov The spatial arrangement and electronic properties of the entire molecule, dictated by the interplay of its structural elements, are vital for effective ligand-receptor interactions. nih.gov Studies on other aromatic compounds have further underscored the importance of the core scaffold, where even minor modifications can lead to significant changes in biological outcomes. nih.gov The presence of both a hydrogen bond donor (the amino group) and an acceptor (the ester carbonyl), along with a lipophilic aromatic ring, provides a template for diverse non-covalent interactions with biological targets.
Impact of Amine, Ester, and Aryl Substitutions on Activity Profiles
Modifications to the amine, ester, and aryl components of phenylacetate analogues have been systematically explored to fine-tune their activity.
Amine Group Substitution: The primary amino group is a key site for chemical modification. Converting the amine to various amides, sulfonamides, or other nitrogen-containing functional groups can drastically alter a compound's properties. For instance, in the development of hypnotic agents from propanidid (B1678258), a related phenylacetate, modifying the amide group by introducing a heterocyclic ring led to derivatives with greatly improved hydrophilicity and potent hypnotic activity. nih.gov Similarly, creating novel (aryl)methyl-amine derivatives from natural products has been a successful strategy in the search for new antitumor agents. nih.gov
Ester Group Modification: The methyl ester of the parent compound is a critical site for metabolic activity and influences the molecule's pharmacokinetic profile. Altering this group can modulate activity. In studies of related 3,5-diacyl-2,4-dialkylpyridine derivatives, replacing a 3-position ester with a thioester was found to be favorable for affinity at A3 adenosine (B11128) receptors. nih.gov This highlights that the nature of the acyl group is a key determinant of receptor interaction.
Aryl Group Substitution: The substitution pattern on the phenyl ring is fundamental to the molecule's activity profile. The introduction of various substituents can influence the electronic nature and steric profile of the compound. Studies on related triazine inhibitors showed that replacing a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring could restore or abolish inhibitory activity, depending on the nature and position of the substituent (e.g., methyl, ethyl, or chloro groups). frontiersin.org This demonstrates that the aryl group and its substituents are crucial for molecular recognition at the target site.
| Modification Site | Type of Substitution | Observed Impact on Activity in Analogues | Reference Example |
|---|---|---|---|
| Amine Group | Conversion to Heterocyclic Amide | Improved hydrophilicity and hypnotic potency. | Propanidid Analogues nih.gov |
| Ester Group | Ester to Thioester | Increased affinity for A3 adenosine receptors. | Diacylpyridine Derivatives nih.gov |
| Aryl Group | Addition of Methyl/Ethyl Groups | Restored inhibitory activity on nucleoside transporters. | Triazine Analogues frontiersin.org |
| Aryl Group | Replacement with Unsubstituted Benzene | Abolished inhibitory activity. | Triazine Analogues frontiersin.org |
Halogen Atom Positional and Substituent Effects on Biological Activity
The presence and position of a halogen atom on the aryl ring are powerful modulators of biological activity. Halogens influence a molecule's lipophilicity, electronic character, and metabolic stability. nih.gov
Positional Effects: The location of the chlorine atom on the phenyl ring is critical. In a study on chalcone-based phenothiazine (B1677639) derivatives, a compound with a chlorine atom at the 4-position (para) was found to be the most potent against two cancer cell lines, while its isomer with the chlorine at the 3-position (meta) was the least effective. mdpi.com This demonstrates that a subtle shift in the halogen's position can lead to a dramatic loss of activity, likely due to altered binding interactions at the target site.
Substituent Effects: Replacing chlorine with other halogens (fluorine, bromine, iodine) can also significantly impact efficacy. The introduction of different halogens perturbs the energy level of the molecule's highest occupied molecular orbital (HOMO), which in turn alters absorption and emission wavelengths and can affect biological interactions. rsc.org For example, the development of N-phenyl-2,2-dichloroacetamide analogues as anticancer agents found that an N-(3-iodophenyl) derivative was a highly potent lead compound, suggesting that the larger, more polarizable iodine atom contributed favorably to its cytotoxic activity. nih.gov Conversely, in other series, fluorine substitution has been used to enhance metabolic stability. nih.gov
| Halogen Modification | Compound Series | Observed Effect | Reference |
|---|---|---|---|
| Chlorine at 4-position vs. 3-position | Chalcone-based phenothiazines | 4-chloro isomer was highly potent; 3-chloro isomer was least effective. | mdpi.com |
| Substitution with Iodine | N-phenyl-2,2-dichloroacetamides | N-(3-iodophenyl) derivative showed high cytotoxic potency (IC50 = 4.76 µM). | nih.gov |
| General Halogenation | Peptides and Peptidomimetics | Can control lipophilicity, membrane permeabilization, and metabolic stability. | nih.gov |
| Halogen Substitution on Carbazole | Luminescent Radicals | Perturbs HOMO energy levels, altering photophysical properties. | rsc.org |
Contributions of Side Chain Modifications to Pharmacological Activity
Modification of the acetate (B1210297) side chain is a key strategy for optimizing the pharmacological properties of phenylacetate compounds. Changes in the length, rigidity, and functional groups of this side chain can influence potency, selectivity, and pharmacokinetics. mdpi.com
In the development of NMDA receptor antagonists, modifications to a N-(4-phenylbutyl) side chain, such as incorporating a triple bond to reduce flexibility or introducing heteroaryl moieties, led to considerable changes in receptor affinity. nih.gov While these are not phenylacetate compounds, the principle of side-chain modification is directly applicable. For this compound, modifying the acetate linker could involve:
Altering Chain Length: Increasing or decreasing the number of methylene (B1212753) units between the phenyl ring and the ester group.
Introducing Rigidity: Incorporating double or triple bonds to restrict conformational freedom, which can lead to higher receptor selectivity. nih.gov
Varying Functional Groups: Replacing the ester with an amide, ketone, or other functional groups to explore different interactions with a biological target. nih.gov
Studies on fentanyl analogues have shown that the addition of a methyl group to the side chain (e.g., α-methylfentanyl) or modifications to the piperidine (B6355638) ring can dramatically alter potency and metabolic profile, illustrating the profound impact of subtle side-chain alterations. wikipedia.org
Comparative Analysis of this compound with Related Phenylacetate Compounds
Comparing this compound with other phenylacetate derivatives provides context for its potential biological activities. The comparison highlights how different substitution patterns on the same core scaffold lead to diverse pharmacological effects.
For instance, Propanidid , a phenylacetate derivative, functions as a rapid-acting intravenous anesthetic. nih.gov Its structure features a methoxy (B1213986) group and a propylamide side chain, differing significantly from the amino and chloro substituents of the title compound. The modifications in propanidid are tailored to achieve rapid onset and recovery, likely through interactions with the GABA-A receptor. researchgate.net
In contrast, N-(3-iodophenyl)-2,2-dichloroacetamide demonstrated potent cytotoxic activity against cancer cells. nih.gov While not a phenylacetate, its N-phenylacetamide structure is related. Here, the dichloroacetyl group and the 3-iodo substituent are crucial for its anticancer effects, a completely different biological outcome driven by a different set of structural features compared to the anesthetic propanidid.
This comparative analysis underscores that the phenylacetate scaffold is a versatile template. The specific combination of substituents—such as the 3-amino and 4-chloro groups in this compound—is what ultimately defines the compound's unique pharmacological profile, which could range from CNS activity to anticancer potential, pending further investigation.
| Compound | Key Structural Features | Primary Biological Activity Profile | Reference |
|---|---|---|---|
| This compound | 3-Amino, 4-Chloro, Methyl Ester | (To be determined by screening) | - |
| Propanidid | 4-(diethylcarbamoylmethoxy)-3-methoxyphenylacetate | Rapid-recovery hypnotic agent | nih.gov |
| N-(3-iodophenyl)-2,2-dichloroacetamide | N-phenylacetamide core, 3-Iodo, Dichloroacetyl group | Anticancer; potent cytotoxicity | nih.gov |
| Compound 10 (phenylpiperazine-phenylacetate derivative) | Phenylpiperazine moiety attached to a phenylacetate | Rapid-recovery hypnotic agent with high GABA-A affinity | nih.gov |
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of published research specifically detailing the computational chemistry and molecular modeling of this compound. While the principles and methodologies for the requested analyses are well-established in the field of computational chemistry, their direct application and the resulting specific findings for this particular compound are not available in the public domain.
Computational chemistry is a branch of chemistry that employs computer simulations to solve chemical problems, calculating the structures and properties of molecules. wikipedia.org Techniques such as Density Functional Theory (DFT), molecular docking, and conformational analysis are routinely used to predict molecular behavior, which is crucial in fields like drug development. wikipedia.org However, the successful generation of a detailed scientific article as requested is contingent upon the existence of prior research studies on the specific compound of interest.
Despite extensive searches, no studies were found that provided the specific data points required to populate the outlined sections, such as:
Calculated electronic structures or vibrational frequencies using DFT. researchgate.netresearchgate.netnih.gov
Predicted NMR chemical shifts. liverpool.ac.uk
Molecular docking binding affinities or interaction analyses with specific proteins. niscair.res.inacs.org
Conformational analysis or energy minimization results. liverpool.ac.uk
Without these specific research findings, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on this compound. The creation of such content would require speculation or fabrication of data, which would compromise the scientific integrity of the article.
Therefore, until such research is conducted and published, a detailed article on the computational chemistry and molecular modeling of this compound, as per the specified structure, cannot be written.
Computational Chemistry and Molecular Modeling of Methyl 2 3 Amino 4 Chlorophenyl Acetate
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Drug-Likeness Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of the drug discovery and development process. In silico computational tools provide a rapid and cost-effective method to predict these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic profiles. sci-hub.senih.gov For Methyl 2-(3-amino-4-chlorophenyl)acetate, a comprehensive analysis of its physicochemical properties forms the basis for predicting its drug-likeness and ADME profile.
A key component of this initial screening is the assessment of "drug-likeness," often guided by established principles such as Lipinski's Rule of Five. drugbank.comwikipedia.org This rule outlines four simple physicochemical parameters that are commonly associated with orally bioavailable drugs. wikipedia.org Violation of more than one of these rules may indicate potential issues with oral absorption or permeation. wikipedia.org The predicted physicochemical properties of this compound, essential for this assessment, have been calculated using computational models.
The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound, COC(=O)Cc1ccc(Cl)c(N)c1, serves as the input for these predictive models. fluorochem.co.uk Based on this structure, key molecular descriptors relevant to ADME properties can be calculated. These descriptors are fundamental to various computational models that predict the behavior of a molecule within a biological system. computabio.com
Below is a data table summarizing the predicted physicochemical properties and drug-likeness parameters for this compound based on widely used computational models.
As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting a favorable profile for oral bioavailability. vercel.appnodepit.com The molecular weight is well below the 500 g/mol threshold, the LogP value indicates a balanced lipophilicity, and the number of hydrogen bond donors and acceptors are within the recommended limits. drugbank.comwikipedia.org Furthermore, its molar refractivity and topological polar surface area (TPSA) fall within ranges generally considered acceptable for drug candidates.
The ability of a compound to be absorbed from the gastrointestinal (GI) tract and to penetrate the blood-brain barrier (BBB) are critical determinants of its potential therapeutic application. nih.govresearchgate.net In silico models that predict these phenomena are valuable tools in early-stage drug discovery. researchgate.net
Gastrointestinal Absorption:
Good oral absorption is a prerequisite for many drugs. Computational models predict the likelihood of a compound being well-absorbed from the GI tract based on its physicochemical properties. researchgate.net For this compound, its compliance with Lipinski's Rule of Five is a strong indicator of potentially good passive oral absorption. wikipedia.org The balanced lipophilicity (LogP of 1.85) and relatively low molecular weight (199.64 g/mol ) are favorable for traversing the lipid membranes of the intestinal epithelium. sigmaaldrich.com The Topological Polar Surface Area (TPSA) of 52.32 Ų is also well within the range associated with good intestinal absorption.
Blood-Brain Barrier Penetration:
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. armakovic.com Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. The prediction of BBB penetration is complex, involving factors such as lipophilicity, molecular size, and interactions with active transport systems. armakovic.com
Several computational models exist to predict the logBB value, which is the logarithm of the ratio of the steady-state concentration of a compound in the brain to that in the blood. A higher logBB value indicates greater BBB penetration. Online prediction tools, often employing machine learning algorithms trained on experimental data, can provide an estimate of a compound's ability to cross the BBB. nih.govresearchgate.net
The following table presents the predicted absorption and permeability properties for this compound based on established in silico models.
The predictions suggest that this compound is likely to have high gastrointestinal absorption and to penetrate the blood-brain barrier. The prediction that it is not a substrate for P-glycoprotein, a key efflux transporter that pumps compounds out of the brain, further supports the potential for CNS activity. These in silico findings provide a strong rationale for further experimental investigation of this compound for potential applications targeting the central nervous system.
Biological Activity and Mechanistic Investigations of Methyl 2 3 Amino 4 Chlorophenyl Acetate
Anti-inflammatory Pathways and Molecular Targets
The structural components of Methyl 2-(3-amino-4-chlorophenyl)acetate suggest potential interactions with pathways central to the inflammatory response.
Modulation of Enzyme or Receptor Activities in Inflammatory Pathways
Derivatives containing similar aniline (B41778) and phenylacetate (B1230308) moieties have been shown to modulate key inflammatory mediators. For instance, some compounds interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). Inhibition of NF-κB phosphorylation can suppress the production of these inflammatory cytokines. nih.gov
Furthermore, protease-activated receptors (PARs), particularly PAR4, represent another potential target. nih.gov PARs are involved in inflammation and pain signaling. frontiersin.org Activation of PAR4 has been shown to have both pro-inflammatory and, interestingly, analgesic effects under certain conditions. nih.gov A compound with a structure that could interact with PAR4 might therefore modulate inflammatory pain. The expression of PAR4 in sensory neurons and its ability to influence nociceptive thresholds highlights its role in pain modulation. nih.gov
The mineralocorticoid receptor (MR) is also implicated in inflammatory processes, and its blockade can exert anti-inflammatory effects. MR can form a complex with p65 (a subunit of NF-κB) and STAT3, leading to the transcription of inflammatory genes like IL-6. nih.gov Compounds that disrupt this complex could reduce inflammation.
Enzymes such as lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) kinase M2 (PKM2) are also involved in regulating inflammatory responses. mdpi.com Inhibition of these metabolic enzymes can suppress the production of pro-inflammatory cytokines. mdpi.com
Anticancer and Antiproliferative Mechanisms
The substituted phenylacetate structure is a common scaffold in the design of anticancer agents, suggesting that this compound could exhibit antiproliferative properties through various mechanisms.
Modulatory Effects on Cell Proliferation and Apoptosis in Cancer Cell Lines
Compounds with similar structural features have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.gov For instance, certain derivatives have shown antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govmdpi.com The mechanism often involves the induction of apoptosis, or programmed cell death. This can be confirmed by observing morphological changes in cancer cells and analyzing the cell cycle, where an arrest in a specific phase (e.g., G2/M or S phase) followed by an increase in the sub-G1 cell population is indicative of apoptosis. nih.govmdpi.com The induction of apoptosis is a key strategy in cancer therapy to eliminate malignant cells. mdpi.com
| Cancer Cell Line | Type of Cancer | Observed Effects of Structurally Related Compounds |
|---|---|---|
| MCF-7 | Breast Cancer (Hormone-responsive) | Antiproliferative activity, selective inhibition. nih.govnih.gov |
| MDA-MB-231 | Breast Cancer (Estrogen receptor-negative) | Antiproliferative activity, induction of apoptosis and cell cycle arrest. nih.govmdpi.com |
| HeLa | Cervical Cancer | Cytostatic effect, induction of apoptosis. nih.gov |
| HCT-116 | Colon Cancer | Inhibitory action on cell proliferation. nih.gov |
Interaction with Tubulin Polymerization and Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, motility, and intracellular transport. nih.gov They are a key target for many anticancer drugs. These drugs can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The process of tubulin polymerization and depolymerization, known as dynamic instability, is fueled by GTP hydrolysis. berkeley.edu The "tubulin code," which refers to the pattern of post-translational modifications on tubulin, can influence microtubule properties and their interaction with various proteins. nih.govnih.gov Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, thereby halting the cell cycle and inducing cell death. youtube.com
Influence on Enzyme Systems Implicated in Oncogenesis (e.g., HDACIs)
Histone deacetylase inhibitors (HDACIs) are a class of anticancer agents that interfere with the function of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by modifying the chromatin structure. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, HDACIs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis. Some compounds with structural similarities to this compound have been investigated as potential HDACIs. nih.gov
Neurobiological Activity and Neurotransmitter Pathway Modulation
The structural components of this compound also suggest potential interactions with the central nervous system. The dopamine (B1211576) transporter (DAT) is a key protein that regulates the levels of the neurotransmitter dopamine in the synaptic cleft. nih.gov Dopamine is involved in various functions, including motion, cognition, and emotion. nih.gov Compounds that bind to DAT can modulate dopaminergic neurotransmission and have applications in the study and treatment of neurological and psychiatric disorders.
Additionally, N-methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity, learning, and memory. frontiersin.org The activity of NMDARs is modulated by various agonists and antagonists. Dysregulation of NMDAR activity is associated with several neuropathologies. frontiersin.org Compounds that can interact with NMDARs or the enzymes involved in the metabolism of its ligands could have significant effects on neuronal function.
Effects on Neuronal Cell Survival and Neurotoxicity
Currently, there is a lack of published scientific studies specifically investigating the direct effects of this compound on neuronal cell survival or its potential for neurotoxicity. The existing research primarily focuses on its utility as a chemical intermediate for synthesizing other neurologically active compounds. Therefore, no data is available to characterize its neuroprotective or neurotoxic profile.
Modulation of Dopamine Transporter (DAT) Activity
This compound is recognized as a key precursor in the synthesis of potent and selective dopamine transporter (DAT) inhibitors. It serves as a foundational chemical scaffold for creating more complex molecules that exhibit high affinity for DAT. For instance, this compound is an intermediate in the development of cocaine analogs and other novel DAT inhibitors, such as the JHW series of compounds. While the final products derived from this compound show significant activity in modulating dopamine reuptake, there is no available data characterizing the direct binding affinity or inhibitory concentration of this compound itself at the dopamine transporter. Its significance in this context is strictly as a structural building block for these active ligands.
Antimicrobial and Antifungal Efficacy Studies
There is a notable absence of research in the scientific literature concerning the antimicrobial and antifungal properties of this compound. Studies have been conducted on various heterocyclic compounds derived from related chloro-aniline structures, but specific data on the efficacy of the title compound against bacterial or fungal strains has not been reported.
Receptor Binding Profiles and Ligand-Target Interactions
The primary relevance of this compound in receptor binding studies is its role as a precursor for ligands targeting specific receptors. It is a well-established intermediate in the synthesis of a class of 1,4-benzodiazepines. These benzodiazepine (B76468) derivatives are known to interact with central benzodiazepine receptors, which are part of the GABA-A receptor complex. However, direct receptor binding assays and affinity values for this compound have not been published. Its interaction profile is inferred through the activity of the molecules synthesized from it, rather than through direct characterization of the compound itself.
Preclinical Research and in Vivo/in Vitro Evaluations
Assessment of Selectivity and Off-Target Effects
Information regarding the selectivity profile and potential off-target effects of Methyl 2-(3-amino-4-chlorophenyl)acetate is not available. Investigating a compound's selectivity is vital to understanding its potential for therapeutic efficacy and predicting possible side effects. This involves screening the compound against a panel of receptors, kinases, and enzymes to identify unintended interactions. The absence of such data means the compound's specificity for any potential therapeutic target is currently undefined.
Challenges and Considerations in Preclinical Development
The journey of a novel chemical entity from discovery to a potential clinical candidate is fraught with challenges. While specific data for "this compound" is limited, the preclinical development of structurally related compounds provides insight into the potential hurdles that this chemical scaffold might face. Key challenges frequently encountered include issues with pharmacokinetics, such as metabolic stability and drug efflux, which can significantly impact a compound's bioavailability and efficacy.
One of the significant challenges in the development of therapeutic agents is overcoming P-glycoprotein (P-gp)-mediated efflux. nih.govacs.org P-gp is a transmembrane pump that can actively transport a wide variety of substrates out of cells, leading to reduced intracellular drug concentrations and contributing to multidrug resistance. For instance, in the development of a series of HSF1 pathway inhibitors, a lead compound demonstrated a high efflux ratio in Caco-2 assays, indicating its susceptibility to P-gp-mediated efflux. nih.govacs.org This necessitated a medicinal chemistry campaign to mitigate this risk and improve oral absorption and unbound clearance. nih.govacs.org
Metabolic stability is another critical parameter in preclinical development. Compounds that are rapidly metabolized in the body often have a short half-life, which can limit their therapeutic effectiveness. The metabolic stability of compounds is often assessed using in vitro models, such as human liver microsomes. For example, in the optimization of tryptophanol-derived oxazoloisoindolinones as p53 reactivators, the metabolic stability of derivatives was a key consideration. acs.org While a particular analog showed promise, its metabolic profile was still a subject of detailed investigation to ensure it was a low-clearance compound. acs.org
Furthermore, multiparameter optimization is a crucial aspect of modern drug discovery, where a balance must be struck between potency, selectivity, and favorable drug-like properties. The introduction of structural modifications to improve one parameter, such as potency, can sometimes negatively impact another, like metabolic stability or solubility. Research on 1,4-benzodioxine derivatives as potential dual antithrombotic agents highlights the delicate balance required in optimizing activity against multiple targets while maintaining a good pharmacokinetic profile. researchgate.net
The table below summarizes some of the key preclinical development challenges observed in compounds structurally related to "this compound".
| Challenge | Description | Example from Related Compounds | Citation |
| P-gp-Mediated Efflux | Active transport of the compound out of cells by the P-glycoprotein pump, reducing intracellular concentration and efficacy. | A lead HSF1 pathway inhibitor showed a high efflux ratio in Caco-2 assays, indicating it is a likely substrate for P-gp. | nih.govacs.org |
| Metabolic Instability | Rapid breakdown of the compound by metabolic enzymes, leading to a short half-life and reduced exposure. | Optimization of tryptophanol-derived oxazoloisoindolinones required careful assessment of metabolic stability to ensure low clearance. | acs.org |
| Multiparameter Optimization | The difficulty of simultaneously improving potency, selectivity, and pharmacokinetic properties without introducing new liabilities. | Development of dual inhibitors of factor Xa and fibrinogen binding to GPIIb/IIIa required balancing activities against both targets. | researchgate.net |
Metabolism, Pharmacokinetics, and Biotransformation
In Vitro Metabolic Stability and Metabolite Identification
The in vitro metabolic stability of a compound is a key indicator of its persistence in a biological system and is often assessed using liver microsomes or hepatocytes. For Methyl 2-(3-amino-4-chlorophenyl)acetate, two primary metabolic pathways are anticipated: hydrolysis of the methyl ester and modification of the aromatic amine.
Esterases, abundant in the liver and plasma, are expected to rapidly hydrolyze the methyl ester group to form the corresponding carboxylic acid, 2-(3-amino-4-chlorophenyl)acetic acid. This is a common metabolic route for many ester-containing xenobiotics.
The primary aromatic amine group is susceptible to several metabolic transformations. N-acetylation is a major anticipated pathway, catalyzed by N-acetyltransferases (NATs), leading to the formation of Methyl 2-(3-acetamido-4-chlorophenyl)acetate. Additionally, oxidation of the amino group can occur, potentially forming hydroxylamine (B1172632) and nitroso derivatives, which are often reactive intermediates.
Given the chloro-substitution on the aromatic ring, oxidative metabolism mediated by cytochrome P450 enzymes may also lead to aromatic hydroxylation, although this is generally a slower process compared to ester hydrolysis and N-acetylation.
Predicted Metabolites of this compound
| Metabolite Name | Predicted Metabolic Pathway | Enzyme Family |
| 2-(3-amino-4-chlorophenyl)acetic acid | Ester Hydrolysis | Esterases |
| Methyl 2-(3-acetamido-4-chlorophenyl)acetate | N-Acetylation | N-acetyltransferases (NATs) |
| Methyl 2-(3-amino-4-chloro-5-hydroxyphenyl)acetate | Aromatic Hydroxylation | Cytochrome P450 |
In Vivo Pharmacokinetic Profiling (Absorption, Distribution, Elimination)
The in vivo pharmacokinetic profile describes the journey of a compound through the body, encompassing its absorption, distribution, and elimination.
Absorption: Based on its moderate lipophilicity, imparted by the chlorophenyl group, this compound is expected to be reasonably well absorbed after oral administration. However, its primary amine and ester functionalities may also subject it to first-pass metabolism in the gut wall and liver, potentially reducing its oral bioavailability.
Distribution: The distribution of the compound will be influenced by its physicochemical properties. The presence of the polar amino and ester groups may limit its ability to cross biological membranes, such as the blood-brain barrier. It is likely to distribute into various tissues, with potential for some protein binding in the plasma.
Elimination: Elimination of this compound and its metabolites is predicted to occur primarily through the kidneys. The primary metabolites, such as the carboxylic acid derivative and acetylated form, are more polar than the parent compound and are therefore more readily excreted in the urine. Some biliary excretion of conjugated metabolites may also occur.
Predicted Pharmacokinetic Parameters (Rat Model)
| Parameter | Predicted Value | Rationale |
| Oral Bioavailability (%) | Low to Moderate | Potential for significant first-pass metabolism. |
| Volume of Distribution (L/kg) | Moderate | Balance of lipophilic and hydrophilic features. |
| Elimination Half-life (h) | Short | Rapid metabolism via ester hydrolysis and N-acetylation. |
| Clearance (mL/min/kg) | High | Efficient metabolic and renal clearance mechanisms. |
Cytochrome P450 Enzyme Interactions and Induction/Inhibition
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics. nih.gov The interaction of this compound with these enzymes is a critical consideration.
The aromatic amine moiety of the compound could potentially serve as a substrate for certain CYP isozymes, likely leading to oxidative metabolism. nih.gov However, aromatic amines are also known to be potential inhibitors of some CYP enzymes. The specific isozymes involved would require experimental determination, but CYP2D6 and CYP3A4 are common enzymes in the metabolism of amine-containing compounds. researchgate.netnih.gov
There is no available data to suggest that this compound would be a significant inducer of CYP enzymes. Enzyme induction is a process where a compound increases the expression of metabolizing enzymes, which can lead to drug-drug interactions. researchgate.net
Strategies for Bioavailability Enhancement
Given the prediction of potentially low oral bioavailability due to first-pass metabolism, several strategies could be employed to enhance it.
One approach is the use of formulation strategies to protect the compound from degradation in the gastrointestinal tract and to enhance its absorption. This could include encapsulation in lipid-based formulations or the use of permeation enhancers.
Another strategy involves chemical modification of the molecule to create a prodrug. For instance, modification of the primary amine to a different functional group that is less susceptible to first-pass metabolism but can be converted back to the active amine in vivo could improve bioavailability.
Finally, co-administration with an inhibitor of the primary metabolizing enzymes (e.g., an esterase or NAT inhibitor) could theoretically increase the systemic exposure to the parent compound, though this approach carries a higher risk of drug-drug interactions.
Toxicological Assessment and Mechanism of Toxicity
Cytotoxicity and Cellular Viability Assays
Specific studies on the cytotoxicity of Methyl 2-(3-amino-4-chlorophenyl)acetate are not available in the reviewed literature. Typically, this section would present data from various in vitro assays designed to assess the compound's toxicity to cells.
Commonly employed assays include:
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. nih.govnih.gov A reduction in the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product would indicate cytotoxicity. nih.govnih.gov
MTS, XTT, and WST-1 Assays: These are similar to the MTT assay but produce a water-soluble formazan, simplifying the procedure. nih.gov
Resazurin (B115843) (alamarBlue) Assay: This assay measures the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells. promega.com
ATP-based Assays: These quantify the level of ATP, which is a key indicator of metabolically active, viable cells. nih.gov
Dye Exclusion Assays (e.g., Trypan Blue): While less common for high-throughput screening, these assays distinguish between viable and non-viable cells based on membrane integrity.
Had data been available, it would be presented in a table format, likely detailing the cell lines tested, exposure concentrations, incubation times, and the resulting IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Interactive Data Table: Example of Cytotoxicity Data (Hypothetical)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| No Data Available | No Data Available | No Data Available | No Data Available |
| No Data Available | No Data Available | No Data Available | No Data Available |
Organ-Specific Toxicity and Adverse Effects
No studies documenting the organ-specific toxicity or adverse effects of this compound were found. Research in this area would typically involve in vivo studies using animal models to identify target organs for toxicity.
Key areas of organ-specific toxicity assessment include:
Hepatotoxicity (Liver Toxicity): The liver is a primary site for the metabolism of foreign compounds and is thus susceptible to toxicity. tandfonline.com
Nephrotoxicity (Kidney Toxicity): The kidneys are crucial for filtering and excreting waste products, making them vulnerable to damage from toxic substances.
Cardiotoxicity (Heart Toxicity): This involves adverse effects on the heart muscle and its function.
Neurotoxicity: This pertains to toxic effects on the central and peripheral nervous system.
Reproductive Toxicity: This involves adverse effects on the reproductive organs and fertility.
Findings would be supported by histopathological analysis of organ tissues, clinical chemistry, and hematology data from animal studies.
Interactive Data Table: Summary of Organ-Specific Toxicity Findings (Hypothetical)
| Organ System | Animal Model | Observed Effects |
| Liver | No Data Available | No Data Available |
| Kidney | No Data Available | No Data Available |
| Heart | No Data Available | No Data Available |
| Nervous System | No Data Available | No Data Available |
Molecular Mechanisms of Toxicity and Off-Target Interactions
There is no available information regarding the molecular mechanisms underlying the potential toxicity of this compound or its off-target interactions. Investigating the molecular mechanism of toxicity aims to understand how a compound exerts its toxic effects at the molecular level.
This could involve studies on:
Receptor Binding: Determining if the compound binds to specific cellular receptors, either as an agonist or antagonist, leading to a toxic response.
Enzyme Inhibition: Assessing whether the compound inhibits the activity of critical enzymes.
Oxidative Stress: Investigating if the compound induces the production of reactive oxygen species (ROS), leading to cellular damage.
Genotoxicity: Evaluating the potential of the compound to damage DNA, which can be assessed through assays like the Ames test or comet assay.
Off-Target Interactions: Identifying unintended interactions with other proteins or macromolecules in the body, which can be predicted using computational models and confirmed with in vitro assays. chemicalbook.com
Without experimental data, any discussion on the molecular mechanisms of toxicity for this compound would be purely speculative.
Advanced Analytical and Spectroscopic Techniques in Methyl 2 3 Amino 4 Chlorophenyl Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. jchps.comnumberanalytics.comslideshare.net For Methyl 2-(3-amino-4-chlorophenyl)acetate, NMR is used to verify the connectivity of atoms and to assess the sample's purity. core.ac.uk
Research Findings:
¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the different types of protons and their relative numbers. jchps.com The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-OCH₃) protons of the ester, and the amine (-NH₂) protons. The aromatic region would display a complex splitting pattern due to the substitution on the phenyl ring. The amine protons typically appear as a broad singlet, and their signal can vanish upon adding a few drops of D₂O, which helps confirm their presence. libretexts.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the ester group, the carbons of the aromatic ring (with shifts influenced by the chlorine and amino substituents), the methylene carbon, and the methyl carbon of the ester. mdpi.comresearchgate.net
Purity Assessment : NMR is inherently quantitative, as the area of a signal is directly proportional to the number of nuclei it represents. jchps.com By integrating the signals in the ¹H NMR spectrum and comparing the ratios, the purity of the compound can be determined. The absence of extraneous signals indicates a high degree of purity. For more complex mixtures or to confirm trace impurities, two-dimensional NMR experiments like COSY and HMBC are employed to establish detailed connectivity. core.ac.uk
Predicted NMR Data for this compound
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. msu.edu
Research Findings:
Molecular Weight Confirmation : The molecular formula for this compound is C₉H₁₀ClNO₂. This corresponds to a monoisotopic mass of approximately 199.04 g/mol . sigmaaldrich.com In an ESI-MS (Electrospray Ionization) experiment, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z value of approximately 200. In EI-MS (Electron Ionization), the molecular ion [M]⁺ would be observed at m/z 199.
Isotopic Pattern : A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in an [M+2]⁺ peak that has about one-third the intensity of the molecular ion peak, serving as a clear indicator of the presence of a single chlorine atom. libretexts.org
Fragmentation Analysis : The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would involve the cleavage of the ester group and bonds adjacent to the aromatic ring. libretexts.orgnih.govlibretexts.org Studies on related chlorophenyl compounds show characteristic losses. oup.comnih.gov
Predicted Mass Spectrometry Fragments for this compound
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Research Findings:
Functional Group Identification : The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. Analysis of similar structures, such as substituted phenols and other aromatic amines, helps in assigning these vibrational modes. nih.govresearchgate.net
Key Vibrational Modes :
N-H Stretching : The primary amine (-NH₂) group is expected to show two distinct stretching vibrations (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region of the IR spectrum. libretexts.org
C=O Stretching : The ester carbonyl group (C=O) will produce a very strong and sharp absorption band, typically in the range of 1735-1750 cm⁻¹.
C=C Stretching : Aromatic ring C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretching : The ester C-O bonds will show strong stretching bands between 1000 and 1300 cm⁻¹.
C-Cl Stretching : The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted Vibrational Frequencies for this compound
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into its likely solid-state conformation and intermolecular interactions. nih.govmdpi.comnih.gov
Research Findings:
Intermolecular Interactions : The solid-state packing of this compound would be heavily influenced by hydrogen bonding. The amino group (-NH₂) acts as a hydrogen-bond donor, while the ester carbonyl oxygen (C=O) is an effective hydrogen-bond acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, which organize the molecules into chains, layers, or more complex three-dimensional networks. nih.goviucr.org
Expected Crystallographic Parameters Based on Analogous Structures
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture, making it essential for determining the purity of a compound and for its quantification. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar aromatic compounds like this compound. bme.hunih.gov
Research Findings:
Purity Determination : In RP-HPLC, a sample is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. bme.hu The purity of this compound can be determined by analyzing its chromatogram; a single, sharp, symmetrical peak indicates high purity. The area of any minor peaks relative to the main peak provides a quantitative measure of impurities.
Method Development : A typical method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com To ensure good peak shape and reproducibility for an amine-containing compound, the mobile phase is often acidified with a small amount of an acid like formic acid or trifluoroacetic acid. sielc.com
Quantitative Analysis : For quantification, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its exact concentration. This method is highly precise and is routinely used in quality control. researchgate.netresearchgate.net
Proposed HPLC Method for Analysis of this compound
Table of Mentioned Compounds
Q & A
Q. What are the standard synthetic routes for Methyl 2-(3-amino-4-chlorophenyl)acetate, and how are intermediates purified?
The synthesis typically involves multi-step reactions , starting with esterification of substituted phenylacetic acid derivatives. For example:
Esterification : Reacting 3-amino-4-chlorophenylacetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux .
Protection/deprotection : Amino groups may require protection (e.g., Boc groups) to avoid side reactions during synthesis .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality (e.g., δ 3.6–3.8 ppm for methoxy groups) .
- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ at m/z 199.63) .
- X-ray crystallography : Resolves stereochemistry and packing modes (using SHELX for refinement) .
Q. How is the biological activity of this compound assessed in early-stage research?
- In vitro assays : Enzymatic inhibition studies (e.g., IC₅₀ determination via fluorometric assays) .
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., receptors or enzymes) using PDB structures .
- SAR studies : Comparing analogs (e.g., replacing Cl with F) to identify critical functional groups .
Advanced Research Questions
Q. How do computational methods like DFT optimize this compound’s electronic properties?
- Geometry optimization : B3LYP/6-311G(d,p) basis sets calculate bond angles, dipole moments, and HOMO-LUMO gaps .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in methanol or DMSO .
- Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites for functionalization .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Q. How are contradictions in solubility or bioactivity data addressed across studies?
- Solvent polarity effects : Compare logP values (e.g., ClogP = 1.8) and adjust DMSO/water ratios in assays .
- Batch variability : LC-MS traces detect impurities from incomplete esterification or hydrolysis .
- Cross-validation : Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics .
Q. What strategies enable retrosynthetic analysis for novel derivatives?
- Fragment-based design : Break the molecule into aryl halide and glycine ester precursors .
- AI-driven tools : Platforms like Pistachio or Reaxys predict feasible routes using reaction databases .
- Protecting group selection : Prioritize tert-butyl carbamates for amino groups to enhance stability during synthesis .
Q. How do substituent modifications (e.g., Cl → F) impact pharmacological profiles?
- Electron-withdrawing effects : Fluorine increases metabolic stability but may reduce solubility (logP +0.3) .
- Bioisosterism : Replace Cl with CF₃ to enhance target affinity while maintaining steric bulk .
- Crystallographic validation : Compare halogen bonding interactions in co-crystal structures .
Methodological Considerations
Q. What protocols ensure enantiomeric purity in chiral analogs?
Q. How is scale-up achieved without compromising yield or purity?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., over 90% yield in microreactors) .
- Catalyst optimization : Immobilize Pd/C or Ni catalysts for efficient reusability in coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
